molecular formula C10H9FN4 B1522043 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine CAS No. 943605-97-8

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Cat. No. B1522043
M. Wt: 204.2 g/mol
InChI Key: JVFSHHQULXNBJY-UHFFFAOYSA-N
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Description

Fluoropyridines are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Synthesis Analysis

The methods of synthesis of fluoropyridines are diverse and include the preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . For example, 3-Chloro-2,6-difluoropyridine was obtained by interaction 2,3,6-trichloropyridine with KF in sulfolane .


Molecular Structure Analysis

The molecular structure of fluoropyridines is characterized by the presence of a fluorine atom attached to a pyridine ring . The exact structure would depend on the position of the fluorine atom and any other substituents on the ring.


Chemical Reactions Analysis

Fluoropyridines can undergo various chemical reactions, including substitution reactions . The specifics would depend on the exact compound and reaction conditions.


Physical And Chemical Properties Analysis

Fluoropyridines have interesting physical and chemical properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Catalyst-Free Amination Reactions

Research conducted by Abel et al. (2015) explored the catalyst-free reactions of 2-fluoropyridine, closely related to the compound , with various amines. This study highlighted the potential of fluoro-substituted pyridines in producing N-(pyridin-2-yl) derivatives without the need for catalysts. This opens avenues for simpler, more cost-effective synthetic methods in chemical research (Abel et al., 2015).

Synthesis and Structural Analysis

The work by Aakeröy et al. (2007) involved synthesizing a series of bifunctional pyridine-aminopyrimidine supramolecular reagents, similar to the compound . The study provides insights into the synthesis processes and structural characteristics of such compounds, essential for understanding their potential applications in molecular design and drug discovery (Aakeröy et al., 2007).

Application in Synthesis of Substituted Pyridines

Marsais et al. (1988) explored the ortho-lithiation of 4-halopyridines, leading to various 3,4-disubstituted pyridines, closely related to the compound of interest. This research is significant for the synthesis of complex organic compounds and can be instrumental in pharmaceutical research and development (Marsais et al., 1988).

Development of Anti-microbial Agents

A study by Vijaya Laxmi et al. (2019) focused on the synthesis of benzamide derivatives from a compound structurally similar to 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine. The synthesized compounds showed significant antibacterial and antifungal activities, indicating the potential use of such compounds in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).

Molecular Structure Studies for Drug Design

Research by Odell et al. (2007) on the molecular structures of similar compounds provides critical insights into conformational differences and hydrogen-bonding interactions. Such studies are fundamental in drug design, where the understanding of molecular structures can lead to the development of more effective pharmaceuticals (Odell et al., 2007).

Safety And Hazards

The safety and hazards of a compound would depend on its specific structure and properties. For example, 2-Fluoro-3-pyridineboronic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and many compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

properties

IUPAC Name

6-(2-fluoropyridin-3-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4/c1-12-9-5-8(14-6-15-9)7-3-2-4-13-10(7)11/h2-6H,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFSHHQULXNBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660058
Record name 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

CAS RN

943605-97-8
Record name 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an RBF, under a reflux condenser, was added 6-chloro-N-methylpyrimidin-4-amine (5.0 g, 35 mmol), 2-fluoropyridin-3-ylboronic acid (7.4 g, 52 mmol), potassium acetate (10 g, 104 mmol), 1-butanol (100 mL) and DI water (20 mL). The mixture was purged with Ar (vacuum/purge three times to remove oxygen), then PdCl2(P-t-Bu2Ph)2 (0.26 g, 0.42 mmol) was added. The reaction mixture was stirred in a 100° C. oil bath for 17 h. The reaction mixture was allowed to cool to room temperature and diluted with Et2O (500 mL). The mixture was washed with water (3×200 mL), brine (200 mL), dried over Na2SO4, filtered and concentrated in vacuo to ˜100 mL bright yellow butanol solution. The solution was azeotroped with hexane (3×500 mL). Upon the third azeotrope (volume ˜90 mL) a white precipitate was observed. The suspended solid was collected by solution filtration and vacuum-dried to afford 2.48 g as a white solid. The filtrate was diluted with Et2O (300 mL) and extracted with 1 N aq HCl (2×150 mL). The aqueous extract was basified with 5 N NaOH and extracted with Et2O (2×150 mL). The organic extract was washed with saturated NaCl (100 mL), dried over Na2SO4, filtered, and concentrated in vacuo to afford 2.48 g as an off-white solid. Total yield of title compound: 6-(2-fluoropyridin-3-yl)-N-methylpyrimidin-4-amine (4.95 g, 70%). MS (M+H)+ 205.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2(P-t-Bu2Ph)2
Quantity
0.26 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SB Hari - 2013 - digital.lib.washington.edu
Protein kinases comprise a substantial fraction of the human genome and constitute a wide array of cell signaling pathways that control countless cellular processes. Improper kinase …
Number of citations: 2 digital.lib.washington.edu
BGK Perera - 2012 - search.proquest.com
Protein kinases constitute one of the largest protein families in humans. These enzymes catalyze phosphorylation of serine, threonine or tyrosine residues in their protein substrates. As …
Number of citations: 2 search.proquest.com

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